(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid
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Overview
Description
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid is an organic compound with a complex structure that includes benzyloxy, ethoxy, and oxopropanoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the esterification of (S)-2-hydroxy-3-ethoxy-2-methylpropanoic acid with benzyl alcohol under acidic conditions to form the benzyloxy ester. This is followed by oxidation to introduce the oxo group, often using reagents like pyridinium chlorochromate or similar oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (S)-2-(Benzyloxy)-3-methoxy-2-methyl-3-oxopropanoic acid
- (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-hydroxypropanoic acid
- (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxobutanoic acid
Uniqueness: (S)-2-(Benzyloxy)-3-ethoxy-2-methyl-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C13H16O5 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(2S)-3-ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(16)13(2,11(14)15)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,15)/t13-/m0/s1 |
InChI Key |
ZJAXMXGTROJZOK-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(C(=O)O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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